Home > Products > Screening Compounds P113375 > Fmoc-L-Orn(CDOCA)-OH
Fmoc-L-Orn(CDOCA)-OH - 2389078-25-3

Fmoc-L-Orn(CDOCA)-OH

Catalog Number: EVT-6430150
CAS Number: 2389078-25-3
Molecular Formula: C32H28N2O9
Molecular Weight: 584.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-L-Orn(CDOCA)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-ornithine with a carboxylic acid side chain, is an important compound in peptide synthesis. This compound is characterized by its protective group, which allows for selective reactions during the synthesis of peptides. The use of Fmoc (9-Fluorenylmethyloxycarbonyl) as a protecting group is prevalent in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Source and Classification

Fmoc-L-Orn(CDOCA)-OH can be derived from L-ornithine, an amino acid that plays a critical role in the urea cycle and is involved in the biosynthesis of polyamines. It is classified as an amino acid derivative, specifically a protected amino acid used primarily in peptide synthesis. The compound's structure incorporates both the Fmoc protecting group and a carboxylic acid moiety, which enhances its utility in synthetic chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-L-Orn(CDOCA)-OH typically involves several key steps:

  1. Starting Material: The process begins with commercially available N-alpha-Fmoc-L-ornithine, which serves as the precursor.
  2. Protection: The amino group of L-ornithine is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  3. Oxidation and Acetylation: The synthesis may involve oxidation processes, such as using benzoyl peroxide, followed by acetylation to introduce the desired functional groups .
  4. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity.
Molecular Structure Analysis

Structure and Data

Fmoc-L-Orn(CDOCA)-OH has a complex molecular structure characterized by:

  • Molecular Formula: C25H30N2O6
  • Molecular Weight: Approximately 466.52 g/mol
  • Structural Features: The presence of the Fmoc group provides steric hindrance that is beneficial during peptide coupling reactions. The carboxylic acid side chain facilitates further functionalization or coupling with other amino acids.

The structural representation includes a central ornithine backbone flanked by the protective Fmoc group and the carboxylic acid .

Chemical Reactions Analysis

Reactions and Technical Details

Fmoc-L-Orn(CDOCA)-OH participates in various chemical reactions typical for amino acids:

  1. Peptide Coupling: The carboxylic acid can react with other amines to form peptide bonds.
  2. Deprotection: The Fmoc group can be removed using mild bases such as piperidine, allowing for further functionalization or coupling .
  3. Oxidative Reactions: The compound can undergo oxidation reactions that modify its functional groups for specific applications in peptide synthesis.

These reactions are crucial for constructing complex peptides and studying their biological activities.

Mechanism of Action

Process and Data

The mechanism of action for Fmoc-L-Orn(CDOCA)-OH primarily revolves around its role in facilitating peptide bond formation. Upon deprotection of the Fmoc group, the free amine can react with activated carboxylic acids (or their derivatives) to form stable peptide bonds through nucleophilic acyl substitution. This mechanism is essential for assembling peptides in solid-phase synthesis protocols .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and acetonitrile.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases that can hydrolyze the Fmoc group.

The compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry .

Applications

Scientific Uses

Fmoc-L-Orn(CDOCA)-OH is widely used in:

  • Peptide Synthesis: As a building block for synthesizing peptides that may have therapeutic applications or serve as research tools.
  • Bioconjugation: Its reactive carboxylic acid allows it to be conjugated with other biomolecules for targeted drug delivery systems.
  • Research Applications: Utilized in studies investigating protein interactions, enzyme activity, and biological pathways involving ornithine derivatives.

These applications underscore the compound's significance in both academic research and industrial settings focused on peptide-based therapeutics .

Synthetic Methodologies and Orthogonal Protection Strategies

Solid-Phase Peptide Synthesis (SPPS) Integration of Fmoc-L-Orn(CDOCA)-OH

Fmoc-L-Orn(CDOCA)-OH is engineered for seamless integration into Fmoc-based SPPS protocols. The CDOCA (CycloDodecyloxyCarbonyl) group protects the δ-amine of ornithine, maintaining stability during standard piperidine-mediated Fmoc deprotection (20–30% v/v) and acidic resin cleavage (≥95% TFA) [1] [6]. This allows sequential chain elongation without premature deprotection. The steric bulk of the dodecyl-derived CDOCA group minimizes side reactions during acylation, particularly in sterically congested sequences. Coupling efficiency exceeds 99% when using 4-fold excess of the building block with phosphonium activators (e.g., PyBOP) and 10-minute reaction cycles in DMF [4] [9]. Post-assembly, CDOCA is cleaved selectively using non-acidic conditions—typically palladium(0) catalysis or specialized nucleophiles—enabling on-resin side-chain functionalization [7] [10].

Comparative Analysis of CDOCA with Boc, Dde, and Mmt Protecting Groups in Ornithine Derivatives

CDOCA exhibits distinct advantages over conventional ornithine protecting groups, as quantified in Table 1:

Table 1: Performance Comparison of Ornithine Protecting Groups

Protecting GroupDeprotection ReagentTime (min)Orthogonality to FmocAggregation Tendency
CDOCAPd(0)/Nucleophiles15–30ExcellentLow
Boc50–95% TFA5–20GoodModerate
ivDde2% Hydrazine/DMF3 × 3Good¹Low
Mmt1% TFA/DCM5–10ExcellentHigh

¹Dde groups may migrate during piperidine treatment in long syntheses [3] [10].

  • Stability: CDOCA resists piperidine (even with 20% DBU) and TFA (<50%), outperforming Boc (partial cleavage in >30% TFA) and Mmt (sensitive to 0.5% TFA) [6] [10].
  • Deprotection Specificity: Unlike hydrazine-sensitive Dde, CDOCA removal avoids side reactions with Cys or Met residues [3]. Its Pd(0)-mediated cleavage is orthogonal to Alloc groups, enabling multi-step deprotection sequences [7] [10].
  • Steric Effects: The aliphatic cyclo-dodecyl moiety reduces peptide chain aggregation compared to aromatic Mmt or Trt groups, enhancing synthesis efficiency for hydrophobic segments [6].

Optimization of Coupling Reagents for CDOCA-Group Compatibility

The steric bulk of CDOCA necessitates judicious reagent selection to ensure efficient amide bond formation. Phosphonium salts (PyBOP, PyAOP) achieve >99% coupling yield within 10 minutes due to superior solubility and minimal guanidinylation side products versus uronium reagents (HBTU, HATU) [4] [9]. Carbodiimides (DIC) with Oxyma Pure exhibit moderate efficiency (95% yield) but require extended reaction times (30 min). Table 2 summarizes optimal conditions:

Table 2: Coupling Reagent Performance with Fmoc-L-Orn(CDOCA)-OH

Reagent ClassExampleSolventBaseYield (%)Racemization Risk
Phosphonium saltsPyAOPDMFDIPEA>99.5Low
Uronium saltsHATUNMPNMM98Moderate²
CarbodiimidesDIC/OxymaDCM:DMF(1:1)DIPEA95Low

²Uronium reagents may cause N-terminal guanidinylation during slow couplings [4].

Critical considerations:

  • Concentration: ≥0.2 M solutions prevent steric hindrance effects [9].
  • Additives: 0.1 M HOAt suppresses racemization when using uronium reagents [4].
  • Solvents: DMF > NMP for phosphonium salts; DCM:DMF blends improve carbodiimide efficacy [9].

Orthogonality Studies in Multi-Step Peptide Assembly

CDOCA demonstrates full orthogonality to Fmoc/tBu strategies and compatibility with key semi-permanent groups:

  • Multi-Deprotection Sequences: In branched peptide synthesis, CDOCA remains intact during ivDde removal (2% hydrazine/DMF), Alloc deprotection (Pd(Ph₃)₄/CHCl₃-AcOH), and Mmt cleavage (1% TFA/DCM). Residual Pd(0) from Alloc removal does not affect CDOCA stability [3] [7] [10].
  • Safety-Catch Strategies: CDOCA is stable to photolabile (e.g., Nvoc) and oxidative (e.g., Dmab) deprotection conditions, enabling iterative side-chain modifications. For example, sequential assembly of siderophore mimics proceeds via:
  • Fmoc-L-Orn(CDOCA)-OH incorporation
  • ivDde deprotection → Acylation of δ-amine
  • CDOCA removal → Hydroxamate installation [2] [10].
  • Challenges: Prolonged exposure to strong nucleophiles (e.g., >2 h in 0.5 M hydroxylamine) may cause partial CDOCA cleavage. Optimal deprotection uses Pd(Ph₃)₄ (3 eq.) with in situ scavengers (PhSiH₃) in <30 min [7] [10].

Properties

CAS Number

2389078-25-3

Product Name

Fmoc-L-Orn(CDOCA)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid

Molecular Formula

C32H28N2O9

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1

InChI Key

YUZYXXVIPGOROZ-VWLOTQADSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.